1,2,4-triazinas

1,2,4-Triazines are a class of heterocyclic compounds characterized by their five-membered ring structure containing one nitrogen atom in the 1, 2, and 4 positions. These structures find applications across various fields due to their unique chemical properties. They exhibit excellent thermal stability and can be used as stabilizers for polymeric materials to enhance their performance under high-temperature conditions. Additionally, 1,2,4-triazines are known for their potential in the development of pharmaceuticals, where they serve as intermediates or have direct medicinal applications due to their ability to modulate receptor interactions. Their aromatic nature also makes them valuable in the synthesis of dyes and pigments. The versatility of these compounds allows for extensive modifications, enabling the design of molecules with specific functional groups tailored for different industries such as electronics, agriculture, and environmental protection.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

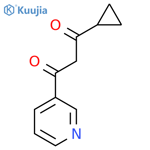

|

N~1~,N~1~-dimethyl-N~2~-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl-1,2-ethanediamine | 672950-90-2 | |

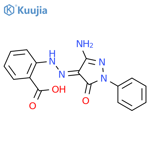

|

6-methyl-3-(thiophen-2-yl)-1,2,4-triazin-5-ol | 886360-71-0 | C8H7N3OS |

|

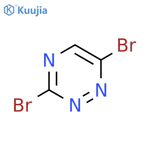

3,6-dibromo-1,2,4-triazine | 2383781-01-7 | C3HBr2N3 |

|

sodium salt;1,2,4-triazine-3-carboxylic acid | 1980038-44-5 | C4H2N3NaO2 |

|

859766-68-0 | C4H3N3O2 | |

|

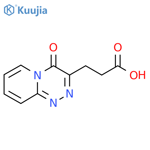

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid | 1401319-09-2 | C10H9N3O3 |

|

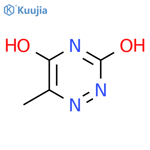

6-Azathymine | 932-53-6 | C4H5N3O2 |

|

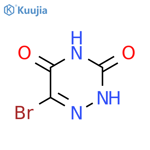

6-bromo-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione | 4956-05-2 | C3H2BrN3O2 |

|

3-Chloro-6-phenyl-1,2,4-triazine | 73214-24-1 | C9H6ClN3 |

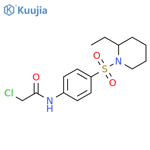

|

Metamitron | 41394-05-2 | C10H10N4O |

Literatura Relacionada

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

Fornecedores recomendados

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados